molecular formula C12H21NO B15276887 1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)propan-1-one

1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)propan-1-one

Katalognummer: B15276887
Molekulargewicht: 195.30 g/mol
InChI-Schlüssel: RUYNCCBQPMMDQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)propan-1-one is a synthetic organic compound Its structure includes a cyclopropyl group, a pyrrolidine ring, and a propanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)propan-1-one can be achieved through several synthetic routes. One possible method involves the reaction of 2,2-dimethylcyclopropyl ketone with pyrrolidine under basic conditions. The reaction may require a catalyst such as a Lewis acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include using continuous flow reactors, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)propan-1-one may have several scientific research applications:

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: It may have potential as a pharmaceutical agent, particularly if it exhibits any therapeutic properties.

    Industry: The compound could be used in the development of new materials or as a reagent in industrial chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)propan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)ethanone: Similar structure but with an ethanone moiety instead of propanone.

    1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)butan-1-one: Similar structure but with a butanone moiety instead of propanone.

Uniqueness

1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)propan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C12H21NO

Molekulargewicht

195.30 g/mol

IUPAC-Name

1-(2,2-dimethylcyclopropyl)-2-pyrrolidin-2-ylpropan-1-one

InChI

InChI=1S/C12H21NO/c1-8(10-5-4-6-13-10)11(14)9-7-12(9,2)3/h8-10,13H,4-7H2,1-3H3

InChI-Schlüssel

RUYNCCBQPMMDQS-UHFFFAOYSA-N

Kanonische SMILES

CC(C1CCCN1)C(=O)C2CC2(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.